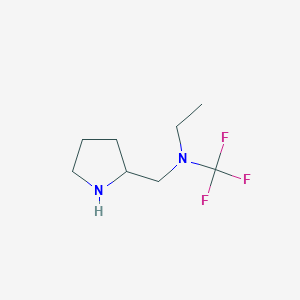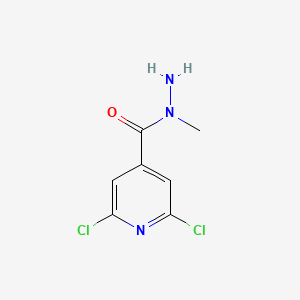
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid, which is a pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroisonicotinic acid and methylhydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
Applications De Recherche Scientifique
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense-related enzymes such as chitinase . In microbial systems, it may inhibit the synthesis of essential cellular components, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
2,6-dichloroisonicotinic acid: Used as a plant resistance inducer.
Nicotinic acid derivatives: Various derivatives with different biological activities.
Uniqueness
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is unique due to its dual role in both plant protection and potential antimicrobial applications. Its specific structure allows it to interact with different biological systems, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
57803-52-8 |
|---|---|
Formule moléculaire |
C7H7Cl2N3O |
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
2,6-dichloro-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3 |
Clé InChI |
LBIXEEKFDDQZKB-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



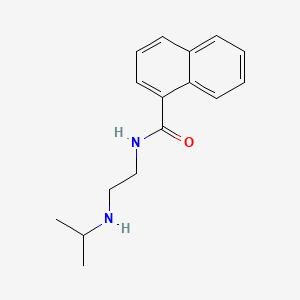
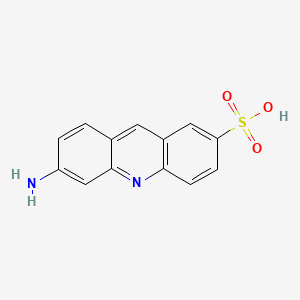
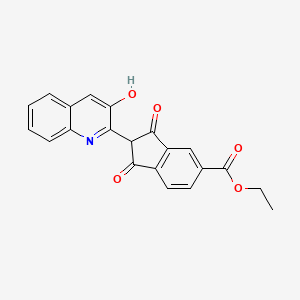
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
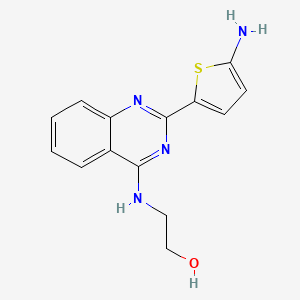
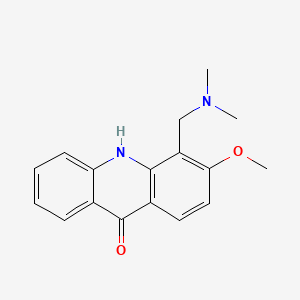
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
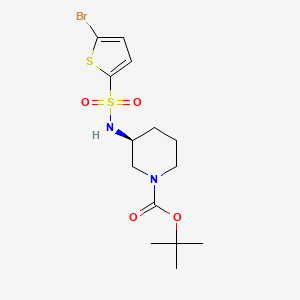
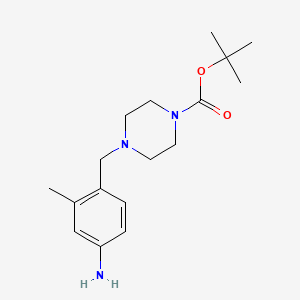
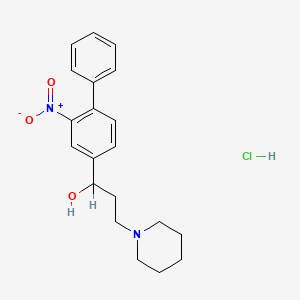
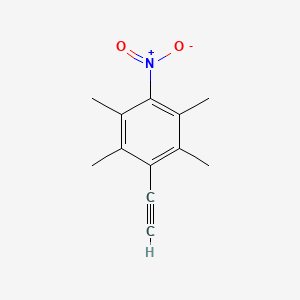
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
